n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine
Overview
Description
n~4~‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two benzene rings connected by a single bond, with two methyl groups and two amino groups attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of n4‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine typically involves the following steps:
Coupling Reaction: The (4-methylphenyl)magnesium bromide is then reacted with thallium(I) bromide in anhydrous benzene to form 4,4’-dimethyl-1,1’-biphenyl.
Industrial Production Methods: Industrial production of n4‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine may involve large-scale Grignard reactions followed by coupling and amination steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~2~, OH-) are used under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
n~4~‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of n4‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Biphenyl: A simpler biphenyl derivative without methyl or amino groups.
4,4’-Dimethylbiphenyl: A biphenyl derivative with two methyl groups but no amino groups.
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine: A more complex biphenyl derivative with additional aromatic rings.
Uniqueness: n4‘,n~4~’-Dimethyl[1,1’-biphenyl]-2,4’-diamine is unique due to the presence of both methyl and amino groups on the biphenyl structure, which imparts distinct chemical and biological properties compared to other biphenyl derivatives .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)15/h3-10H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHUXZAVJUWQET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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